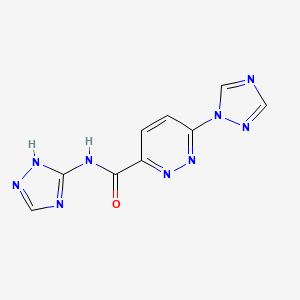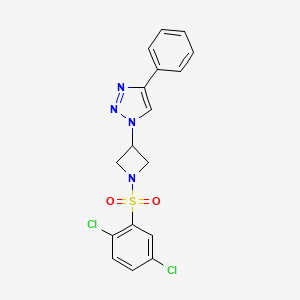
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifaceted molecule that incorporates several functional groups and structural motifs which are of significant interest in modern synthetic chemistry. The molecule features a 1,2,3-triazole ring, a core structure prevalent in many pharmaceuticals and materials due to its stability and versatile reactivity. Additionally, it contains an azetidinyl moiety and a sulfonyl group attached to a dichlorophenyl ring, which could impart unique physical and chemical properties to the compound.
Synthesis Analysis
The synthesis of 1-substituted-1,2,3-triazoles, such as the one , can be challenging. However, a metal-free synthesis approach for 1-substituted-1,2,3-triazoles has been reported using ethenesulfonyl fluoride (ESF) and organic azides. This method is scalable and proceeds smoothly under metal-free conditions, yielding products in excellent yield. The triazole products from this method can further react under acidic conditions to form triazolium sulfonyl fluoride salts .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, the structural analysis of related sulfone derivatives containing triazole moieties has been conducted. These studies include detailed X-ray crystallography to determine the arrangement of atoms within the crystal lattice, which is crucial for understanding the molecular geometry and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of the triazole ring is well-documented, with the ability to participate in various reactions such as the Michael addition, as mentioned in the synthesis of triazolium sulfonyl fluoride salts . The presence of the sulfonyl group also suggests potential for further chemical modifications, as sulfonyl groups are known to be good leaving groups in substitution reactions or can be transformed into sulfonamides, which are prevalent in drug molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the dichlorophenyl sulfonyl and azetidinyl groups. The dichlorophenyl group could contribute to the lipophilicity of the molecule, while the sulfonyl group might increase its solubility in polar solvents. The azetidinyl group, being a strained four-membered ring, could impart reactivity to the molecule. The antimicrobial activity of related azetidinone-based phenyl sulfonyl pyrazoline derivatives has been studied, indicating that the azetidinone moiety can be a crucial pharmacophore in bioactive compounds . This suggests that the compound may also possess interesting biological properties.
科学的研究の応用
Synthesis and Characterization
- A one-pot procedure was developed for synthesizing novel 1,2,3-triazole derivatives, including compounds similar to 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, demonstrating good yields and confirming the structures through various spectroscopic methods (Sreerama et al., 2020).
- Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities (Shah et al., 2014).
Biological Activities
- Novel 1,2,3-triazole derivatives exhibited significant in vitro antibacterial and free radical scavenging activities. Among them, specific compounds showed potent activity compared to standard drugs (Sreerama et al., 2020).
- Azetidinone derivatives were synthesized and evaluated for their anti-tubercular activity, with some showing promising results against Mycobacterium tuberculosis (Thomas et al., 2014).
Medicinal Chemistry and Drug Design
- Synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its moderate activity against various cancer cell lines highlights the significance of these compounds in drug design (Salinas-Torres et al., 2022).
- Isatin 1,2,3-triazoles were found to be potent inhibitors against caspase-3, an enzyme relevant in the context of cancer research (Jiang & Hansen, 2011).
Innovative Organic Syntheses
- Sulfonyl-1,2,3-triazoles are explored as convenient synthons for various heterocyclic compounds, showing potential in synthetic chemistry (Zibinsky & Fokin, 2013).
- Azomethine ylide, derived from 1-sulfonyl-1,2,3-triazole, is highlighted as an isolable 1,5-dipole useful in [5+2] cycloaddition reactions for new organic syntheses (Yoo, 2015).
特性
IUPAC Name |
1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-13-6-7-15(19)17(8-13)26(24,25)22-9-14(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFLKFTXUWMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)
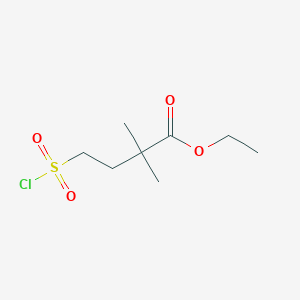
![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)
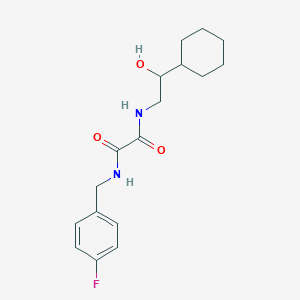
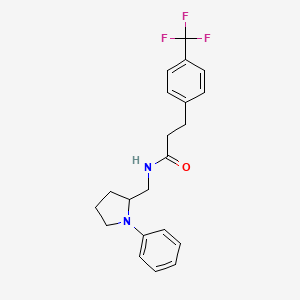
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)
![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
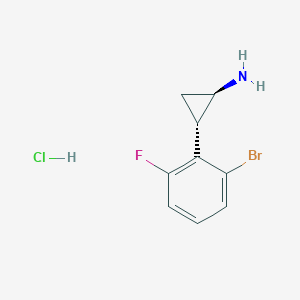
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
